11-Beta-hydroxypregnenolone
Description
Structure
3D Structure
Properties
Molecular Formula |
C21H32O3 |
|---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
1-[(3S,8S,9S,10R,11S,13S,14S,17S)-3,11-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H32O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h4,14-19,23-24H,5-11H2,1-3H3/t14-,15-,16+,17-,18-,19+,20-,21+/m0/s1 |
InChI Key |
MWFVCWVMFCXVJV-USCZNDJGSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)O)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CC(C3C2CC=C4C3(CCC(C4)O)C)O)C |
Origin of Product |
United States |
Overview of Steroid Hormone Biosynthesis Pathways
The production of all steroid hormones begins with cholesterol. The initial and rate-limiting step in this universal pathway is the conversion of cholesterol to pregnenolone (B344588), a reaction catalyzed by the enzyme cytochrome P450 side-chain cleavage (CYP11A1), located in the mitochondria of steroidogenic tissues such as the adrenal glands and gonads. wikipedia.org Pregnenolone is the common precursor from which all other steroid hormones are derived. researchgate.net
From pregnenolone, steroidogenesis diverges into three main pathways, leading to the synthesis of mineralocorticoids, glucocorticoids, and sex steroids (androgens and estrogens). fullscript.com These transformations are carried out by a series of enzymes, primarily from the cytochrome P450 (CYP) and hydroxysteroid dehydrogenase (HSD) families. nih.gov
Mineralocorticoid Pathway: This pathway, occurring primarily in the adrenal gland's zona glomerulosa, leads to the production of aldosterone (B195564), the principal hormone for regulating salt and water balance.
Glucocorticoid Pathway: Taking place in the adrenal zona fasciculata, this pathway synthesizes cortisol, a crucial hormone involved in metabolism and the stress response. nih.gov
Androgen and Estrogen Pathways: These pathways occur in the adrenal glands and the gonads. They produce androgens like dehydroepiandrosterone (B1670201) (DHEA) and testosterone (B1683101), which are responsible for male sexual characteristics and can be further converted to estrogens like estradiol.
The specific enzymes present in a given tissue dictate which hormones are produced. The regulation of these pathways is tightly controlled by pituitary trophic hormones. wikipedia.org
Table 1: Key Enzymes in Major Steroidogenic Pathways
| Enzyme | Gene | Function |
|---|---|---|
| CYP11A1 | CYP11A1 | Converts cholesterol to pregnenolone. |
| 3β-HSD | HSD3B | Converts Δ⁵-steroids (e.g., pregnenolone, DHEA) to Δ⁴-steroids (e.g., progesterone (B1679170), androstenedione). |
| CYP17A1 | CYP17A1 | Possesses 17α-hydroxylase and 17,20-lyase activity, crucial for glucocorticoid and sex steroid synthesis. taylorandfrancis.com |
| CYP21A2 | CYP21A2 | 21-hydroxylase, essential for both mineralocorticoid and glucocorticoid synthesis. nih.gov |
| CYP11B1 | CYP11B1 | 11β-hydroxylase, catalyzes the final step in cortisol synthesis. nih.govelsevierpure.com |
| CYP11B2 | CYP11B2 | Aldosterone synthase, responsible for the final steps of aldosterone synthesis. elsevierpure.com |
| CYP19A1 | CYP19A1 | Aromatase, converts androgens to estrogens. |
Cross Pathway Interactions in 11 Beta Hydroxypregnenolone Formation
Conversion to Other Steroid Metabolites
The conversion of this compound to 11-hydroxyprogesterone (B1198595) (11β-OHP) is a key step in the alternative or "backdoor" pathway of androgen synthesis. This transformation is catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). medscape.comwikipedia.org 3β-HSD facilitates the oxidation of the 3β-hydroxyl group of this compound and isomerization of the double bond from the B ring to the A ring, resulting in the formation of 11β-OHP. medscape.comwikipedia.org
11β-OHP, also known as 21-deoxycorticosterone, is a potent mineralocorticoid. wikipedia.org Its synthesis from progesterone (B1679170) is typically catalyzed by steroid 11β-hydroxylase (CYP11B1) and to a lesser extent by aldosterone (B195564) synthase (CYP11B2). wikipedia.org However, in certain conditions, such as 21-hydroxylase deficiency, the accumulation of progesterone leads to its increased conversion to 11β-OHP. wikipedia.org Research has shown that 11β-OHP and its epimer, 11α-hydroxyprogesterone, are potent competitive inhibitors of both isoforms of 11β-hydroxysteroid dehydrogenase (11β-HSD). wikipedia.org
This compound serves as a precursor in the biosynthesis of 11-oxygenated androgens, a class of C19 steroids with an oxygen function at the C11 position. nih.govoup.com The adrenal cortex is the primary site for the production of these androgens due to the specific expression of the enzyme cytochrome P450 11β-hydroxylase (CYP11B1). oup.com
The metabolic pathway involves the conversion of pregnenolone to 17α-hydroxypregnenolone, which is then converted to dehydroepiandrosterone (B1670201) (DHEA). mdpi.comresearchgate.net DHEA is subsequently metabolized to androstenedione (B190577). The crucial step in the formation of 11-oxygenated androgens is the 11β-hydroxylation of androstenedione by CYP11B1 to produce 11β-hydroxyandrostenedione (11OHA4), the most abundant 11-oxygenated androgen originating from the adrenal cortex. oup.commdpi.com While CYP11B1 can also hydroxylate testosterone (B1683101) to 11β-hydroxytestosterone (11OHT), the adrenal production of testosterone is relatively low. oup.com The majority of 11-ketoandrostenedione (11KA4) and 11-ketotestosterone (B164220) (11KT) are then formed in peripheral tissues from circulating 11OHA4. oup.com
Enzymatic Activities Modifying this compound and Its Derivatives
The metabolic fate of this compound and its downstream products is governed by the activity of several key enzymes.
The 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes, type 1 and type 2, are critical in regulating the activity of glucocorticoids and also play a role in the metabolism of 11-oxygenated steroids. mdpi.comresearchgate.net 11β-HSD1 primarily acts as a reductase in vivo, converting inactive cortisone (B1669442) to active cortisol. nih.govnih.gov Conversely, 11β-HSD2 is a dehydrogenase that inactivates cortisol to cortisone. nih.gov
In the context of 11-oxygenated androgens, 11β-HSD2 catalyzes the conversion of 11β-hydroxyandrostenedione (11OHA4) to 11-ketoandrostenedione (11KA4). mdpi.comresearchgate.net Both 11β-HSD isozymes can act on the hydroxyl group at the C11 position of androstenedione and testosterone derivatives. researchgate.net The expression of 11β-HSD2 has been demonstrated in tissues like the kidney and in androgen-dependent prostate cancer cell lines. oup.commdpi.com
As previously mentioned, 3β-hydroxysteroid dehydrogenase (3β-HSD) is essential for the conversion of Δ5-3β-hydroxysteroids to Δ4-3-ketosteroids. wikipedia.org This includes the conversion of pregnenolone to progesterone, 17α-hydroxypregnenolone to 17α-hydroxyprogesterone, and DHEA to androstenedione. medscape.comwikipedia.org In the context of this compound, 3β-HSD catalyzes its conversion to 11-hydroxyprogesterone. medscape.com There are two main isoenzymes of 3β-HSD: type I, found in peripheral tissues, and type II, located in the adrenal glands, ovaries, and testes. wikipedia.org A deficiency in the HSD3B2 gene, which codes for the type II isoenzyme, leads to congenital adrenal hyperplasia. wikipedia.orgnih.gov
Metabolic Flux within Adrenal and Extra-Adrenal Tissues
The adrenal gland is the principal site of this compound and subsequent 11-oxygenated androgen biosynthesis due to the localized expression of CYP11B1. oup.com Studies using adrenal cell models, such as H295R cells, have shown that 11OHA4 is a major metabolite produced upon stimulation. mdpi.com The production of these androgens is under the control of the hypothalamic-pituitary-adrenal (HPA) axis via adrenocorticotropic hormone (ACTH). oup.com
While the initial 11β-hydroxylation step is primarily adrenal, subsequent metabolic conversions occur in various extra-adrenal tissues. mdpi.com Circulating 11OHA4 can be metabolized in peripheral tissues that express enzymes like 11β-HSD and 17β-hydroxysteroid dehydrogenase (17β-HSD). mdpi.com For instance, the conversion of 11OHA4 to the more potent androgen 11-ketotestosterone (11KT) occurs predominantly in peripheral tissues. nih.govoup.com This highlights a significant interplay between adrenal production and peripheral activation of these steroid hormones. Research has also indicated the potential for 11β-hydroxylation of C21-deoxysteroids in the ovaries of patients with polycystic ovary syndrome, suggesting a possible extra-adrenal source of these metabolites in certain pathological conditions. nih.gov
Historical Evolution of Research on 11 Oxygenated Steroids
Initial Cholesterol Conversion to Pregnenolone (B344588) (CYP11A1-Mediated)
The journey of steroid synthesis begins with the conversion of cholesterol to pregnenolone, a critical and rate-limiting step. This reaction is catalyzed by the enzyme Cytochrome P450 11A1, also known as P450scc or cholesterol side-chain cleavage enzyme. oup.com Located in the inner mitochondrial membrane of steroidogenic tissues, CYP11A1 facilitates the removal of a six-carbon side chain from cholesterol. nih.gov This multi-step process involves two sequential hydroxylations of the cholesterol side chain, ultimately leading to the formation of pregnenolone and isocaproic aldehyde. nih.gov The activity of CYP11A1 is tightly regulated, primarily by the adrenocorticotropic hormone (ACTH) from the pituitary gland. msdmanuals.com
Delta-5 Pathway Intermediates Leading to 11-Beta-hydroxypregnenolone (B576428)
Once formed, pregnenolone serves as a crucial branching point in steroidogenesis, primarily entering either the Delta-4 or Delta-5 pathway. bham.ac.uk The Delta-5 pathway is characterized by steroid intermediates that retain a double bond between carbons 5 and 6. bham.ac.uk
Pregnenolone Hydroxylation at C17 (CYP17A1)
A key step in the Delta-5 pathway is the hydroxylation of pregnenolone at the 17th carbon position, a reaction catalyzed by the enzyme Cytochrome P450 17A1 (CYP17A1). wikipedia.org This enzyme, located in the endoplasmic reticulum, exhibits both 17α-hydroxylase and 17,20-lyase activities. nih.gov The 17α-hydroxylase activity of CYP17A1 converts pregnenolone into 17α-hydroxypregnenolone. wikipedia.orgnih.gov This product can then be further metabolized to dehydroepiandrosterone (B1670201) (DHEA), a principal adrenal androgen, through the 17,20-lyase activity of the same enzyme. wikipedia.org
Subsequent Hydroxylation at C11 Position
The direct hydroxylation of pregnenolone at the C11 position to form this compound is not a prominently documented pathway in human steroidogenesis. The primary substrates for 11β-hydroxylation are steroids that have undergone conversion from the Delta-5 to the Delta-4 pathway, a process mediated by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). This enzyme converts pregnenolone to progesterone (B1679170). Research indicates that the key enzymes responsible for 11β-hydroxylation, CYP11B1 and CYP11B2, exhibit a strong preference for steroids with a Δ4-3-keto structure in the A-ring, such as 11-deoxycortisol and 11-deoxycorticosterone. nih.gov Their ability to metabolize Δ5-steroids like pregnenolone, which possess a hydroxyl group at the C3 position, is considered to be minimal. nih.gov Therefore, the formation of 11-oxygenated steroids typically proceeds after the initial conversion of pregnenolone to its Delta-4 derivatives. nih.gov
Enzymatic Systems Directly Involved in 11-Beta-hydroxylation of Pregnenolone
While direct 11-beta-hydroxylation of pregnenolone is not a major metabolic route, the enzymes responsible for 11-beta-hydroxylation in the adrenal cortex are well-characterized. These are the mitochondrial enzymes Cytochrome P450 11B1 and Cytochrome P450 11B2.
Role of Cytochrome P450 11B1 (CYP11B1)
Cytochrome P450 11B1, also known as 11β-hydroxylase, is predominantly found in the zona fasciculata of the adrenal cortex and is primarily responsible for the final step in cortisol synthesis. wikipedia.orgnih.gov Its main function is to catalyze the 11β-hydroxylation of 11-deoxycortisol to produce cortisol. msdmanuals.com CYP11B1 can also hydroxylate 11-deoxycorticosterone to corticosterone. msdmanuals.com While it possesses potent 11β-hydroxylase activity, its substrate specificity is largely directed towards Δ4-steroids. nih.gov Studies have shown that CYP11B1 can also hydroxylate androstenedione (B190577) to form 11β-hydroxyandrostenedione, a key step in the synthesis of 11-oxygenated androgens. nih.govoup.com However, significant direct activity on pregnenolone has not been established.
Contribution of Cytochrome P450 11B2 (CYP11B2)
Cytochrome P450 11B2, also known as aldosterone (B195564) synthase, is primarily expressed in the zona glomerulosa of the adrenal cortex. wikipedia.org This enzyme is unique in its ability to catalyze the final three steps in aldosterone synthesis from 11-deoxycorticosterone: 11β-hydroxylation, 18-hydroxylation, and 18-oxidation. nih.gov Like CYP11B1, CYP11B2 shows a strong preference for Δ4-steroid substrates and is not known to significantly metabolize pregnenolone directly. nih.gov The two enzymes, CYP11B1 and CYP11B2, are highly homologous but have distinct regulatory mechanisms and substrate affinities that direct the synthesis of glucocorticoids and mineralocorticoids, respectively. nih.gov
| Enzyme | Location | Primary Function | Preferred Substrates |
| CYP11A1 | Mitochondria | Cholesterol side-chain cleavage to form pregnenolone | Cholesterol |
| CYP17A1 | Endoplasmic Reticulum | 17α-hydroxylation and 17,20-lyase activity | Pregnenolone, Progesterone |
| CYP11B1 | Mitochondria | 11β-hydroxylation in cortisol synthesis | 11-deoxycortisol, 11-deoxycorticosterone, Androstenedione |
| CYP11B2 | Mitochondria | Aldosterone synthesis (11β-hydroxylation, 18-hydroxylation, 18-oxidation) | 11-deoxycorticosterone |
Unraveling the Enigmatic Steroid: A Deep Dive into this compound
The intricate world of steroidogenesis harbors a lesser-known compound, this compound, whose formation and physiological significance are subjects of ongoing scientific exploration. This article provides a focused examination of the biosynthesis and precursor pathways of this unique steroid, shedding light on the enzymatic processes and metabolic crossroads that govern its existence.
Enzymatic Systems Governing 11 Beta Hydroxypregnenolone Dynamics
Structural and Functional Analysis of CYP11B1 and CYP11B2
CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone synthase) are two closely related mitochondrial cytochrome P450 enzymes that play pivotal roles in the biosynthesis of corticosteroids. wikipedia.orgnih.gov Encoded by genes located in tandem on chromosome 8, they share approximately 93% amino acid sequence identity, a result of a presumed gene duplication event. nih.govwikipedia.org Despite their high homology, they possess distinct functional capabilities and are expressed in different zones of the adrenal cortex, which dictates their specific roles in steroidogenesis. wikipedia.orgnih.gov
CYP11B1 is predominantly expressed in the zona fasciculata of the adrenal cortex and is the primary enzyme responsible for the final step in cortisol synthesis. wikipedia.orgnih.gov Its main function is to catalyze the 11β-hydroxylation of 11-deoxycortisol to produce cortisol. medlineplus.govuniprot.org It also converts 11-deoxycorticosterone to corticosterone. nih.govmedlineplus.gov The catalytic activity of CYP11B1 is primarily limited to this single hydroxylation step. nih.govelsevierpure.com
CYP11B2, on the other hand, is expressed in the zona glomerulosa and is unique in its ability to synthesize aldosterone (B195564). nih.govwikipedia.org This enzyme performs a three-step sequential oxidation of 11-deoxycorticosterone: first, an 11β-hydroxylation to form corticosterone; second, an 18-hydroxylation to yield 18-hydroxycorticosterone; and finally, an 18-oxidation to produce aldosterone. nih.govuniprot.org This multi-functionality is attributed to structural differences in its active site compared to CYP11B1. The substrate-binding site of CYP11B2 is spatially extended, which allows for the repositioning of the steroid intermediate to facilitate the subsequent hydroxylations at the C18 position. nih.gov In contrast, the substrate-binding site of CYP11B1 is more spatially restricted, which favors the monohydroxylation at the 11β-position. nih.gov
Given that 11-Beta-hydroxypregnenolone (B576428) already possesses an 11β-hydroxyl group, it is not a substrate for further 11β-hydroxylation by either enzyme. However, the 18-hydroxylase activity of both enzymes, particularly the robust activity of CYP11B2, could potentially allow for the conversion of this compound to 11β,18-dihydroxypregnenolone.
| Feature | CYP11B1 (11β-hydroxylase) | CYP11B2 (Aldosterone Synthase) |
| Gene Location | Chromosome 8q24.3 wikipedia.org | Chromosome 8q24.3 wikipedia.org |
| Primary Location | Adrenal Zona Fasciculata wikipedia.org | Adrenal Zona Glomerulosa nih.gov |
| Primary Function | Cortisol synthesis medlineplus.govuniprot.org | Aldosterone synthesis wikipedia.orguniprot.org |
| Catalytic Reactions | 11β-hydroxylation medlineplus.gov | 11β-hydroxylation, 18-hydroxylation, 18-oxidation nih.govuniprot.org |
| Primary Substrates | 11-deoxycortisol, 11-deoxycorticosterone nih.govmedlineplus.gov | 11-deoxycorticosterone nih.gov |
| Active Site | Spatially restricted, favors monohydroxylation nih.gov | Spatially extended, allows for multiple oxidations nih.gov |
As mitochondrial P450 enzymes, both CYP11B1 and CYP11B2 depend on a short electron transport chain for their catalytic activity. uniprot.orguniprot.org This system is essential for transferring reducing equivalents from NADPH to the heme center of the P450 enzyme, which activates molecular oxygen for the hydroxylation reaction. uniprot.org The components of this system are:
Adrenodoxin (B1173346) Reductase (FDXR): A flavoprotein that is membrane-associated within the inner mitochondrial membrane. It accepts two electrons from NADPH. nih.gov
Adrenodoxin (FDX1): A small, soluble iron-sulfur protein that acts as a mobile electron shuttle. It accepts one electron at a time from the reduced adrenodoxin reductase and transfers it to the P450 enzyme. uniprot.orgnih.gov
The process begins with NADPH transferring two electrons to FDXR. FDXR then reduces two molecules of FDX1, which in turn each donate a single electron to the CYP11B enzyme to enable catalysis. uniprot.orgnih.gov This electron transfer system is essential for all reactions catalyzed by CYP11B1 and CYP11B2.
Characteristics of 11-Beta-hydroxysteroid Dehydrogenases (11βHSDs)
The 11-beta-hydroxysteroid dehydrogenases are a family of enzymes that catalyze the interconversion of active 11β-hydroxyglucocorticoids (like cortisol) and their inactive 11-keto forms (like cortisone). wikipedia.orgnih.gov This enzymatic activity acts as a crucial prereceptor control mechanism, regulating the access of active glucocorticoids to their receptors in various tissues. wikipedia.orgnih.gov The two principal isozymes are 11β-HSD type 1 (11β-HSD1) and 11β-HSD type 2 (11β-HSD2). wikipedia.org
11β-HSD1 is widely expressed in key metabolic tissues, including the liver, adipose tissue, and the central nervous system. nih.gov While it is capable of both oxidation (dehydrogenase) and reduction (reductase) reactions in vitro, it functions predominantly as a reductase in vivo. nih.govnih.gov It utilizes NADPH as a cofactor to convert inactive 11-ketosteroids into their active 11β-hydroxysteroid counterparts. wikipedia.org This enzyme is known for its promiscuity, acting on a variety of substrates beyond just glucocorticoids, including neurosteroids, bile acids, and xenobiotics. nih.govendocrine-abstracts.org Notably, 11-ketopregnenolones have been identified as substrates for 11β-HSD1. nih.gov This implies that 11β-HSD1 can reduce 11-keto-pregnenolone to form this compound, thereby contributing to its synthesis in tissues where it is expressed.
11β-HSD2 is a high-affinity, exclusively dehydrogenase enzyme that uses NAD+ as its cofactor. nih.govendocrine-abstracts.org Its primary role is to inactivate cortisol to cortisone (B1669442), thereby protecting the non-selective mineralocorticoid receptor from being illicitly occupied by cortisol in aldosterone-sensitive tissues like the kidney, colon, and salivary glands. nih.govuni.lu Given its function, 11β-HSD2 would be expected to catalyze the oxidation of the 11β-hydroxyl group of this compound to form 11-keto-pregnenolone.
The interconversion between this compound and its oxidized counterpart, 11-keto-pregnenolone, is a prime example of the bidirectional dynamics governed by the 11βHSD enzymes.
11β-HSD1 primarily drives the reaction toward This compound (reduction).
11β-HSD2 exclusively drives the reaction toward 11-keto-pregnenolone (oxidation).
The direction of the net reaction in a specific cell or tissue is determined by the relative expression and activity of these two isozymes, as well as the availability of their respective cofactors (NADPH for reduction and NAD+ for oxidation). nih.gov For instance, in the liver, the high reductase activity of 11β-HSD1 would favor the formation of this compound, while in the kidney, the high dehydrogenase activity of 11β-HSD2 would favor its inactivation to 11-keto-pregnenolone. This tissue-specific modulation allows for precise local control over the levels of active 11-hydroxysteroids.
| Feature | 11β-HSD1 | 11β-HSD2 |
| Primary Activity | Reductase (in vivo) nih.govnih.gov | Dehydrogenase nih.govendocrine-abstracts.org |
| Reaction | 11-ketosteroid → 11β-hydroxysteroid | 11β-hydroxysteroid → 11-ketosteroid |
| Cofactor | NADPH wikipedia.org | NAD+ nih.gov |
| Affinity for Substrate | Lower (micromolar Km) nih.gov | Higher (nanomolar Km) nih.gov |
| Primary Tissues | Liver, adipose, CNS nih.gov | Kidney, colon, placenta nih.govuni.lu |
| Effect on this compound | Formation from 11-keto-pregnenolone | Conversion to 11-keto-pregnenolone |
Auxiliary Enzymes and Their Influence on this compound Metabolism
This compound is a Δ5-3β-hydroxysteroid. For it to be converted into biologically active corticosteroids like cortisol or mineralocorticoids like aldosterone, the 3β-hydroxyl group must be oxidized to a 3-keto group, and the double bond must be isomerized from the Δ5 to the Δ4 position. nih.gov This essential conversion is catalyzed by 3β-HSD. nih.gov Therefore, the action of 3β-HSD on this compound would produce 11β-hydroxyprogesterone. This product can then serve as a substrate for further enzymatic reactions in the steroidogenic cascade, such as 21-hydroxylation by CYP21A2 to form corticosterone.
Other potential metabolic pathways could involve sulfation by sulfotransferase enzymes (SULTs), which would conjugate a sulfo group to the hydroxyl groups of this compound, typically leading to its inactivation and enhanced renal excretion.
Cytochrome P450 17A1 (CYP17A1) Hydroxylase and Lyase Activities
Cytochrome P450 17A1 (CYP17A1) is a crucial bifunctional enzyme located in the endoplasmic reticulum that exhibits both 17α-hydroxylase and 17,20-lyase activities. wikipedia.org Its primary role is in the conversion of pregnenolone (B344588) and progesterone (B1679170) into their 17α-hydroxylated forms, and subsequently into the C19 androgens, which are precursors for all androgens and estrogens. wikipedia.orgnih.gov
The main physiological substrates for CYP17A1 are pregnenolone and progesterone. nih.govwashington.edu The 17α-hydroxylase function of CYP17A1 converts pregnenolone to 17α-hydroxypregnenolone. ontosight.ai Following this, the 17,20-lyase function of the same enzyme acts on 17α-hydroxypregnenolone to cleave the C17-C20 bond, yielding dehydroepiandrosterone (B1670201) (DHEA). wikipedia.orgnih.gov This Δ⁵ pathway is the predominant route for androgen biosynthesis in humans. nih.gov
There is limited direct evidence to suggest that this compound is a primary substrate for CYP17A1. Steroidogenic pathways typically feature 17α-hydroxylation occurring prior to 11β-hydroxylation. However, studies on related compounds, such as the progesterone derivative 11α-hydroxyprogesterone, have shown that they can be metabolized by CYP17A1, yielding both hydroxylase and lyase products. nih.gov This indicates a potential for CYP17A1 to act on 11-hydroxylated steroids, although it is not considered a major metabolic route. The structural requirements of the CYP17A1 active site show considerable tolerance for the steroid's A/B-ring configuration, accommodating various substrates. nih.gov
| Enzymatic Activity | Substrate | Product | Pathway Significance |
|---|---|---|---|
| 17α-Hydroxylase | Pregnenolone | 17α-Hydroxypregnenolone | Essential for glucocorticoid and sex steroid synthesis. wikipedia.orgnih.gov |
| 17,20-Lyase | 17α-Hydroxypregnenolone | Dehydroepiandrosterone (DHEA) | Key step in the production of androgens. nih.gov |
| 17α-Hydroxylase | Progesterone | 17α-Hydroxyprogesterone | Leads to cortisol synthesis. nih.gov |
3-Beta-hydroxysteroid Dehydrogenase/Delta 5-4 Isomerase (HSD3B) Function
The enzyme 3-Beta-hydroxysteroid Dehydrogenase/Delta 5-4 Isomerase (HSD3B) is a critical component in the biosynthesis of all classes of steroid hormones. nih.gov It is not a member of the cytochrome P450 family. nih.gov Its primary function is to catalyze the conversion of Δ⁵-3β-hydroxysteroids into the corresponding Δ⁴-3-keto steroids. nih.gov This reaction is essential for producing progestins, mineralocorticoids, glucocorticoids, androgens, and estrogens.
HSD3B is responsible for the conversion of:
Pregnenolone to progesterone.
17α-Hydroxypregnenolone to 17α-hydroxyprogesterone.
Dehydroepiandrosterone (DHEA) to androstenedione (B190577).
Given its substrate specificity for Δ⁵-3β-hydroxysteroids, this compound is a potential substrate for HSD3B. The action of HSD3B on this compound would convert it to 11β-hydroxyprogesterone. 11β-hydroxyprogesterone is a known endogenous steroid and a potent mineralocorticoid. wikipedia.org The synthesis of 11β-hydroxyprogesterone is typically catalyzed by the enzyme steroid 11β-hydroxylase (CYP11B1) acting on progesterone. wikipedia.org The conversion of this compound by HSD3B represents an alternative formation pathway for 11β-hydroxyprogesterone.
In humans, two isoenzymes of HSD3B exist: HSD3B1, found in the placenta and peripheral tissues, and HSD3B2, which is expressed in the adrenal glands and gonads. nih.gov Deficiencies in the HSD3B2 isoenzyme can lead to congenital adrenal hyperplasia, characterized by an accumulation of Δ⁵-3β-hydroxysteroids like pregnenolone, 17-hydroxypregnenolone, and DHEA. nih.gov
| Substrate | Product | Significance of Conversion |
|---|---|---|
| Pregnenolone | Progesterone | Gateway to mineralocorticoid and glucocorticoid pathways. nih.gov |
| 17α-Hydroxypregnenolone | 17α-Hydroxyprogesterone | Direct precursor to cortisol. nih.gov |
| Dehydroepiandrosterone (DHEA) | Androstenedione | A key step in androgen and estrogen synthesis. nih.gov |
| This compound | 11β-Hydroxyprogesterone | Potential alternative pathway for the formation of a potent mineralocorticoid. wikipedia.org |
Regulation of 11 Beta Hydroxypregnenolone Biosynthesis and Metabolism
Hormonal Regulation of Steroidogenic Enzyme Expression and Activity
The production of 11β-hydroxylated steroids is tightly controlled by systemic hormones that modulate the expression and activity of key steroidogenic enzymes, most notably cytochrome P450 11B1 (CYP11B1).
Adrenocorticotropic hormone (ACTH) is the principal regulator of CYP11B1 gene expression and, consequently, 11β-hydroxylase activity. nih.govmedscape.com Secreted by the pituitary gland, ACTH initiates a signaling cascade in the adrenal cortex by binding to its receptor, the melanocortin type 2 receptor (MC2R). medlineplus.govnih.gov This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). nih.govnih.gov
The PKA pathway plays a preferential role in inducing CYP11B1 mRNA over that of CYP11B2 (aldosterone synthase). nih.gov This chronic, long-term response to ACTH results in the coordinated and increased transcription of the CYP11B1 gene. frontiersin.org Studies in rats have demonstrated that continuous ACTH infusion can significantly increase adrenal CYP11B1 mRNA expression. For instance, a 7-day ACTH treatment in rats resulted in a 3.3-fold increase in adrenal CYP11B1 expression, factoring in the associated adrenal hypertrophy. nih.govendocrine-abstracts.org This hormonal stimulation ensures the adrenal gland can meet the body's demand for glucocorticoids like cortisol, which is synthesized from 11-deoxycortisol by 11β-hydroxylase. medlineplus.gov
While ACTH is the primary driver of CYP11B1 expression, other endocrine factors also exert influence. Angiotensin II, the main effector of the renin-angiotensin system, is the primary regulator of aldosterone (B195564) synthase (CYP11B2). nih.govmedscape.comnih.gov However, it also significantly stimulates the expression of CYP11B1.
In the human adrenocortical cell line H295R, angiotensin II has been shown to increase mRNA transcript levels for both CYP11B1 and CYP11B2. nih.gov One study using HAC15 human adrenocortical cells found that angiotensin II stimulation led to a 6.9-fold increase in CYP11B1 mRNA expression. nih.gov Angiotensin II exerts its effects by binding to the angiotensin type 1 receptor (AT1R), which activates phospholipase C and downstream protein kinase C and calcium signaling pathways. nih.govnih.gov Though these pathways are more critical for aldosterone regulation, they clearly contribute to the modulation of CYP11B1 expression as well. nih.govnih.gov This contrasts with ACTH's primary reliance on the cAMP/PKA pathway. capes.gov.br
| Hormone | Cell/Animal Model | Effect on CYP11B1 mRNA | Fold Increase | Primary Signaling Pathway | Reference |
|---|---|---|---|---|---|
| ACTH | Rat Adrenal Gland | Stimulation | 3.3x | cAMP/PKA | nih.govendocrine-abstracts.org |
| Angiotensin II | HAC15 Cells | Stimulation | 6.9x | PLC/PKC/Ca²+ | nih.gov |
| Angiotensin III | HAC15 Cells | Stimulation | 1.8x | PLC/PKC/Ca²+ | nih.gov |
| Potassium (K+) | H295R Cells | No significant effect on CYP11B1 (preferentially induces CYP11B2) | N/A | Calcium influx | nih.gov |
Cellular and Molecular Mechanisms of Enzyme Regulation
The regulation of 11β-hydroxylase extends to the molecular level, involving a complex interplay of transcription factors and epigenetic modifications that control the expression of the CYP11B1 gene.
The transcription of the CYP11B1 gene is governed by a promoter region that contains binding sites for several key transcription factors. genecards.org The orphan nuclear receptor Steroidogenic Factor-1 (SF-1) plays a pivotal role. oup.com SF-1 enhances the expression of CYP11B1 by interacting with a specific DNA element in the promoter region known as Ad4. oup.comelsevierpure.com This is a key mechanism for the differential expression of CYP11B1 and CYP11B2, as SF-1 does not have the same enhancing effect on the CYP11B2 gene. oup.comelsevierpure.com
The ACTH-driven, cAMP-mediated stimulation of CYP11B1 transcription involves the CREB (cAMP response element-binding protein) family of transcription factors. Specifically, the family member Activating Transcription Factor 2 (ATF-2) has been shown to be essential for the ACTH-stimulated transcription of the human CYP11B1 gene. frontiersin.orgoup.com Other transcription factors, including Activator protein-1 (AP-1), GATA-6, and the homeodomain-containing protein Ptx/Pitx1, also contribute to the transcriptional regulation, often acting synergistically with SF-1. frontiersin.org
Epigenetic modifications, particularly DNA methylation, also play a crucial role. nih.gov There is a negative correlation between the methylation of the CYP11B1 promoter and its expression. mdpi.com In cortisol-producing adenomas, the CYP11B1 promoter region is often hypomethylated (has a low level of methylation), which is associated with increased gene expression. genecards.orgmdpi.com The cAMP signaling pathway itself can decrease the methylation rate of the CYP11B1 gene, further enhancing its transcription. mdpi.com
| Transcription Factor | Binding Site/Element | Function | Reference |
|---|---|---|---|
| Steroidogenic Factor-1 (SF-1) | Ad4 | Increases basal and stimulated expression | oup.comelsevierpure.com |
| Activating Transcription Factor 2 (ATF-2) | CRE-like sites | Mediates ACTH/cAMP-dependent induction | frontiersin.orgoup.com |
| Activator protein-1 (AP-1) | AP-1 binding sites | Involved in zone-specific expression and ACTH stimulation | frontiersin.org |
| GATA-6 | - | Activates expression in a SF-1-dependent manner | frontiersin.org |
| Pituitary homeobox 1 (Ptx/Pitx1) | - | Synergistically promotes transcription with SF-1 | frontiersin.org |
| Neuron-Restrictive Silencer Factor (NRSF) | NRSE | Represses gene transcription | nih.gov |
Information regarding direct post-translational modifications of the 11β-hydroxylase enzyme that affect its stability is limited. The enzyme is a mitochondrial protein, localizing to the inner mitochondrial membrane, a location critical for its function and stability. genecards.org
While direct enzyme modification is not well-documented, the signaling pathways that regulate CYP11B1 transcription involve phosphorylation events. For instance, a proposed model suggests that PKA, activated by the ACTH/cAMP signal, phosphorylates and activates a dual-specificity phosphatase (DSP) known as mitogen-activated protein phosphatase 1 (MKP-1). frontiersin.org This activated phosphatase is then believed to mediate the ACTH/cAMP/PKA-dependent transcription of steroidogenic genes, including CYP11B1. frontiersin.org This represents an indirect regulatory mechanism where phosphorylation of other signaling proteins, rather than the 11β-hydroxylase enzyme itself, is the key event controlling its ultimate availability through gene transcription. The integrity of the cellular cytoskeleton, specifically microfilaments, also appears necessary for the efficient conversion of precursors to 11β-hydroxylated steroids, suggesting that the structural environment of the mitochondria is important for optimal enzyme activity. nih.gov
Tissue and Subcellular Compartmentalization of 11 Beta Hydroxypregnenolone Metabolism
Adrenal Cortex Zonation and Differential Enzyme Expression
The adrenal cortex is the primary site of steroidogenesis and is structurally divided into three distinct zones, each characterized by a unique profile of steroidogenic enzymes. nih.gov This zonation dictates the specific steroid products of each layer. All steroid synthesis begins with the conversion of cholesterol to pregnenolone (B344588) by the cholesterol side-chain cleavage enzyme, CYP11A1, a process that occurs in the mitochondria. nih.gov
Zona Glomerulosa: The outermost layer, responsible for mineralocorticoid production (e.g., aldosterone). It is characterized by the expression of aldosterone (B195564) synthase (CYP11B2). It lacks significant 17α-hydroxylase (CYP17A1) activity.
Zona Fasciculata: The middle and largest zone, which is the primary site for glucocorticoid (e.g., cortisol) synthesis. It abundantly expresses CYP17A1 and 11β-hydroxylase (CYP11B1). nih.govwikipedia.orgnih.gov CYP11B1 is the enzyme responsible for the 11β-hydroxylation of 11-deoxycortisol to form cortisol and is also capable of hydroxylating other steroid precursors. medlineplus.govwikipedia.org
Zona Reticularis: The innermost layer, which synthesizes adrenal androgens, such as dehydroepiandrosterone (B1670201) (DHEA) and its sulfated form, DHEA-S. nih.govnih.gov This zone expresses high levels of CYP17A1, which possesses both 17α-hydroxylase and 17,20-lyase activity, the latter being essential for androgen synthesis. nih.govwikipedia.orgnih.gov
The synthesis of 11-Beta-hydroxypregnenolone (B576428) is intrinsically linked to this zonal expression. The enzyme 11β-hydroxylase (CYP11B1), found in the zona fasciculata and reticularis, is responsible for adding the hydroxyl group at the C11 position. nih.govmedlineplus.gov Therefore, the adrenal cortex, specifically the inner zones, is the principal site for the production of 11-oxygenated steroids. nih.gov Congenital adrenal hyperplasia (CAH) due to 11β-hydroxylase deficiency, caused by mutations in the CYP11B1 gene, underscores the critical role of this enzyme. wikipedia.orgorpha.net This deficiency leads to reduced cortisol production, an accumulation of precursors like 11-deoxycortisol and 11-deoxycorticosterone, and consequently, hypertension. wikipedia.orgnih.govnih.gov
Table 1: Key Steroidogenic Enzyme Expression in Adrenal Cortex Zones
| Enzyme | Zona Glomerulosa | Zona Fasciculata | Zona Reticularis | Primary Product Class |
|---|---|---|---|---|
| CYP11A1 (P450scc) | Expressed | Expressed | Expressed | Pregnenolone (all zones) |
| HSD3B2 | Expressed | Expressed | Expressed | Progestogens |
| CYP17A1 (17α-hydroxylase) | Negligible | High | High | Glucocorticoids, Androgens |
| CYP17A1 (17,20-lyase) | Negligible | Moderate | High | Androgens |
| CYP11B1 (11β-hydroxylase) | Negligible | High | High | Glucocorticoids, 11-oxyandrogens |
| CYP11B2 (Aldosterone Synthase) | High | Negligible | Negligible | Mineralocorticoids |
Extra-Adrenal Sites of this compound Metabolism
While the adrenal gland is the main hub of 11-oxygenated steroid synthesis, metabolic activity involving these compounds occurs in other tissues.
The liver is a major site for steroid metabolism and clearance. It expresses a wide range of cytochrome P450 enzymes and conjugating enzymes that modify steroid hormones for excretion. nih.govindexcopernicus.com The enzyme 5β-reductase (AKR1D1), which is involved in steroid metabolism, is found in abundance in the liver. nih.gov While the liver is not a primary site for the synthesis of this compound, it plays a crucial role in the metabolic processing of this and other steroids that enter circulation.
The brain is recognized as a steroidogenic organ, capable of synthesizing steroids de novo, which are termed "neurosteroids". nih.gov Pregnenolone is one of the most abundant neurosteroids in the brain. nih.gov Its synthesis from cholesterol occurs locally within the nervous system, modulating crucial functions like neurotransmission and neuroplasticity. nih.govnih.gov
Studies have shown that while the classic steroidogenic enzyme CYP11A1 is difficult to detect in the human brain, pregnenolone production persists in glial cells. nih.gov More recent research suggests that another enzyme, CYP1B1, may be the dominant enzyme for pregnenolone synthesis in the human brain, whereas rodent brains may utilize both Cyp11a1 and Cyp1b1. nih.gov Furthermore, the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which can interconvert active and inactive glucocorticoids, is widely expressed in the adult central nervous system, particularly in the hippocampus, cerebellum, and neocortex. nih.gov This indicates a capacity for local modulation of 11-hydroxylated steroids within the brain, although the direct metabolism of this compound itself is less characterized.
Adipose Tissue: Adipose (fat) tissue is an important endocrine organ that can metabolize steroids. It expresses 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which converts inactive cortisone (B1669442) to active cortisol. nih.govindexcopernicus.com Increased 11β-HSD1 activity in adipose tissue is associated with obesity and insulin (B600854) resistance, suggesting that local glucocorticoid regeneration in fat depots has significant metabolic consequences. nih.govindexcopernicus.comnih.gov This highlights the capability of adipose tissue to process 11-hydroxylated steroids.
Gonads: The gonads (testes and ovaries) are primary sites for sex steroid production. They express high levels of enzymes like CYP17A1 for the synthesis of androgens and estrogens from pregnenolone. nih.govresearchgate.net However, evidence suggests that human gonads are not significant sources of 11-oxygenated androgens. nih.govnih.gov Studies have shown that the expression of CYP11B1 mRNA in gonadal tissue is negligible compared to the adrenal gland. nih.govnih.gov While some research has detected 11β-hydroxylase activity in ovarian mitochondria from patients with polycystic ovary syndrome (POS), this appears to be an exception rather than a rule for normal gonadal function. nih.gov In general, the contribution of the testes and ovaries to the circulating pool of 11-oxygenated steroids is considered minimal. nih.govnih.gov
Mitochondrial and Endoplasmic Reticulum Localization of Key Enzymes
The synthesis of steroids is a multi-step process that requires the shuttling of intermediates between two key subcellular organelles: the mitochondria and the endoplasmic reticulum (ER). nih.govbiorxiv.org
Mitochondria: Steroidogenesis begins in the inner mitochondrial membrane, where CYP11A1 converts cholesterol to pregnenolone. nih.gov The final steps of glucocorticoid and mineralocorticoid synthesis, catalyzed by CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone synthase), also occur in the mitochondria. medlineplus.govwikipedia.org The enzyme 3β-hydroxysteroid dehydrogenase type 2 (3β-HSD2) is also localized to the inner mitochondrial membrane. nih.gov
Endoplasmic Reticulum (ER): After its synthesis in the mitochondria, pregnenolone moves to the smooth endoplasmic reticulum. Here, enzymes such as CYP17A1 (17α-hydroxylase/17,20-lyase) and 3β-HSD further modify it. wikipedia.orgnih.govmedlineplus.gov CYP17A1 is a key microsomal enzyme that hydroxylates pregnenolone and progesterone (B1679170) at the C17 position and then, for some substrates, cleaves the side chain to produce C19 androgens. nih.govresearchgate.net
This subcellular compartmentalization necessitates a sophisticated transport system for steroid intermediates between the mitochondria and the ER, ensuring the efficient and orderly progression of the steroidogenic cascade.
Table 2: Subcellular Localization of Key Enzymes in Steroidogenesis
| Enzyme | Enzyme Name | Subcellular Location | Primary Function |
|---|---|---|---|
| CYP11A1 | Cholesterol side-chain cleavage | Mitochondria | Cholesterol → Pregnenolone |
| CYP17A1 | 17α-hydroxylase/17,20-lyase | Endoplasmic Reticulum | Progestogens → 17-hydroxy derivatives and Androgens |
| HSD3B2 | 3β-hydroxysteroid dehydrogenase type 2 | Mitochondria / Endoplasmic Reticulum | Δ5-steroids → Δ4-steroids (e.g., Pregnenolone → Progesterone) |
| CYP11B1 | 11β-hydroxylase | Mitochondria | 11-deoxycortisol → Cortisol |
| 11β-HSD1 | 11β-hydroxysteroid dehydrogenase type 1 | Endoplasmic Reticulum | Cortisone ↔ Cortisol |
Advanced Analytical Methodologies for Research on 11 Beta Hydroxypregnenolone
High-Performance Liquid Chromatography (HPLC)-Based Techniques
High-Performance Liquid Chromatography (HPLC) serves as a foundational technique for the analysis of steroids, including those related to 11-Beta-hydroxypregnenolone (B576428). Its primary strength lies in its ability to separate individual steroid compounds from a complex mixture with high resolution. In steroid research, HPLC is often employed as a purification step prior to quantification by other methods, such as radioimmunoassay (RIA). nih.gov For instance, a reversed-phase HPLC method can effectively separate various adrenal steroids from a single ether-extracted serum sample, which are then collected for individual measurement. nih.gov
While effective for separation, traditional HPLC-based assays can be labor-intensive and time-consuming, which limits their suitability for screening large numbers of samples. nih.gov For example, older enzyme assays for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme class highly relevant to 11-hydroxylated steroids, often required an HPLC step to separate the substrate from the product, hindering high-throughput capabilities. nih.gov Consequently, while the separation principles of HPLC remain crucial, the technique is now most often integrated with more advanced detection systems, particularly mass spectrometry.
Mass Spectrometry (MS) Applications in Steroid Profiling
Mass Spectrometry (MS) has become an indispensable tool in clinical and research settings for steroid analysis. Compared to traditional methods like immunoassays, which can suffer from cross-reactivity with structurally similar steroids, MS offers superior specificity and accuracy. nih.gov A key advantage of MS-based methods is their capacity for multiplexing, allowing for the simultaneous measurement of a comprehensive panel of steroids from a single, small-volume sample. nih.govelsevierpure.com This is particularly valuable for steroid profiling, where understanding the entire metabolic pathway, including precursors and metabolites of this compound, provides a more complete picture of steroidogenesis.
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for the quantitative analysis of steroids in biological matrices. nih.govmdpi.com This hybrid technique combines the superior separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. Recent advancements in LC-MS/MS have enabled the simultaneous assay of more than a dozen steroids, including glucocorticoids, mineralocorticoids, androgens, and Δ5-steroids, from a small serum volume. nih.gov
The typical LC-MS/MS workflow for steroid analysis involves:
Sample Preparation: Steroids are extracted from the biological matrix (e.g., serum, plasma) using methods like liquid-liquid extraction (LLE) with solvents such as methyl tert-butyl ether or solid-phase extraction (SPE). mdpi.comnih.gov Stable-isotope labeled internal standards are added prior to extraction to ensure accurate quantification. nih.govnih.gov
Chromatographic Separation: The extracted steroids are injected into an LC system, where they are separated on a specialized column (e.g., C18). mdpi.com
Ionization and Detection: The separated compounds are ionized, typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), and then detected by a tandem mass spectrometer. nih.govfrontiersin.org The instrument is often operated in multiple reaction monitoring (MRM) mode, which provides exceptional specificity by monitoring a specific precursor-to-product ion transition for each targeted steroid. nih.govmdpi.com
LC-MS/MS methods have been developed and validated for a wide array of steroids, including 11-oxygenated androgens like 11β-hydroxytestosterone, which are structurally related to this compound. mdpi.commdpi.com These methods demonstrate excellent analytical performance, making them suitable for detailed steroidogenic research.
Table 1: Example Performance Characteristics of a Validated LC-MS/MS Method for Androgen Profiling This table presents representative data synthesized from a study on the simultaneous measurement of seven plasma androgens, illustrating the typical performance of such methods.
| Analyte | Limit of Quantification (LOQ) (ng/mL) | Intra-Assay CV (%) | Total CV (%) | Recovery Range (%) |
|---|---|---|---|---|
| Testosterone (B1683101) (T) | 0.01 | <10 | <10 | 90.3–105.8 |
| Dihydrotestosterone (DHT) | 0.01 | <10 | <10 | 88.7–98.1 |
| Androstenedione (B190577) (A4) | 0.01 | <10 | <10 | 92.4–102.5 |
| Dehydroepiandrosterone (B1670201) (DHEA) | 0.10 | <10 | <10 | 90.5–106.7 |
| 11-ketotestosterone (B164220) (11-KetoT) | 0.02 | <10 | <10 | 93.3–105.3 |
| 11β-hydroxytestosterone (11β-OHT) | 0.02 | <10 | <10 | 90.2–104.4 |
Data adapted from a study by Li et al. (2022). mdpi.com CV: Coefficient of Variation.
While LC-MS/MS is the method of choice for targeted quantification, Gas Chromatography-Mass Spectrometry (GC-MS) remains a preeminent discovery tool for comprehensive, untargeted steroid metabolome profiling. daneshyari.comnih.gov Unlike LC-MS/MS, a scanned GC-MS run captures a complete profile of all volatile and derivatized compounds, providing an integrated picture of an individual's steroid output, which is particularly useful for identifying novel biomarkers or defining the metabolic signature of complex endocrine disorders. daneshyari.com
Analysis of steroids by GC-MS requires a more extensive sample preparation process compared to LC-MS/MS. Because steroids are not naturally volatile, they must undergo chemical derivatization to increase their volatility and improve their chromatographic properties. nih.govrestek.com This typically involves a hydrolysis step (to cleave sulfate (B86663) or glucuronide conjugates, especially in urine) followed by derivatization to form, for example, methyloxime-trimethylsilyl (MO-TMS) ethers. restek.com GC-MS has been instrumental in diagnosing various forms of congenital adrenal hyperplasia (CAH) by analyzing the urinary steroid profile. nih.govnih.gov For example, a diagnosis of 11β-hydroxylase deficiency can be confirmed by identifying high urinary excretion of tetrahydrodeoxycortisol (B135539) (THS), the metabolite of 11-deoxycortisol. nih.gov
Quantification and Identification Strategies for this compound and Its Metabolites in Biological Matrices for Research
The accurate quantification and unambiguous identification of this compound and related metabolites in biological matrices such as serum, plasma, and urine are critical for research. mdpi.comnih.gov Mass spectrometry-based methods are central to this effort due to their high specificity and sensitivity.
A robust quantification strategy invariably involves the "bottom-up" approach using stable isotope dilution. mdpi.com A known quantity of a stable isotope-labeled version of the analyte (e.g., ¹³C₃- or ²H₅-labeled steroid) is added to the sample as an internal standard at the beginning of the sample preparation process. nih.gov This standard behaves almost identically to the endogenous analyte throughout extraction and analysis, correcting for any sample loss or matrix effects (ion suppression or enhancement) and thereby enabling highly accurate and precise quantification. mdpi.com
Identification is confirmed by comparing both the chromatographic retention time and the mass-to-charge (m/z) ratio of the precursor and product ions of the analyte to those of a certified reference standard. mdpi.com This dual confirmation provides a high degree of confidence in the identity of the detected compound. Multiplexed profiling methods allow for the simultaneous measurement of this compound alongside its known precursors and downstream metabolites, providing valuable data on enzyme activities and pathway dynamics. nih.gov
Table 2: Steroids Commonly Measured in Research Panels for Adrenal Disorders This table lists key steroids, including precursors and related metabolites, that are often included in multiplexed LC-MS/MS panels for investigating adrenal steroidogenesis.
| Steroid Class | Compound Name |
|---|---|
| Δ5-Steroids | Pregnenolone (B344588) |
| 17-Hydroxypregnenolone | |
| Dehydroepiandrosterone (DHEA) | |
| Progestins/Corticosteroid Precursors | 17-Hydroxyprogesterone |
| Progesterone (B1679170) | |
| 11-Deoxycortisol | |
| 21-Deoxycortisol | |
| Glucocorticoids | Cortisol |
| Cortisone (B1669442) | |
| Corticosterone | |
| Mineralocorticoids | 11-Deoxycorticosterone |
| Aldosterone (B195564) | |
| Androgens | Androstenedione |
| Testosterone | |
| 11β-hydroxyandrostenedione | |
| 11β-hydroxytestosterone |
List compiled from panels described in multiple research studies. nih.govnih.govnih.govnih.gov
Development of High-Throughput Assays for Steroidogenic Research
The need to screen large chemical libraries for potential endocrine disruptors or to analyze numerous samples in clinical research has driven the development of high-throughput assays for steroidogenesis. These assays aim to increase sample throughput by automating processes and reducing analysis time without compromising data quality.
One major advancement is the development of online SPE-LC-MS/MS methods. mdpi.com In this setup, sample cleanup via solid-phase extraction is directly coupled to the LC-MS/MS system, eliminating manual extraction steps and significantly reducing processing time. Such methods can achieve run times of less than seven minutes per sample while still measuring a panel of over ten steroids, making them suitable for routine and high-throughput applications. mdpi.com
In addition to analytical chemistry approaches, cell-based assays have been adapted for high-throughput screening. The human adrenocarcinoma (H295R) cell line is widely used because it expresses most of the key enzymes required for steroidogenesis. High-throughput H295R steroidogenesis assays have been developed to measure a panel of hormones secreted into the cell culture medium following exposure to test compounds. nih.gov These assays provide a functional readout of the effects on the entire steroidogenic cascade and can be used to prioritize chemicals for more detailed investigation. nih.gov Furthermore, homogenous assay formats, such as the scintillation proximity assay (SPA), have been developed for specific enzymes like 11β-HSD1, enabling rapid screening of large compound collections for enzyme inhibitors. nih.gov
Biological and Research Significance of 11 Beta Hydroxypregnenolone in Endocrine Systems
Role as a Precursor in Diverse Steroid Hormone Synthesis Pathways
11-Beta-hydroxypregnenolone (B576428) is a pivotal intermediate in the synthesis of a class of androgens known as 11-oxygenated androgens. Its formation is primarily catalyzed by the enzyme cytochrome P450 11β-hydroxylase (CYP11B1), which is predominantly expressed in the adrenal cortex. nih.govnih.gov This enzyme facilitates the 11β-hydroxylation of pregnenolone (B344588). While CYP11B1's main role is in the final step of cortisol synthesis, it also acts on other steroid substrates, including pregnenolone, to produce 11-hydroxylated variants. taylorandfrancis.com
Once formed, this compound does not typically accumulate in large quantities but serves as a substrate for further enzymatic conversions. A key pathway involves its conversion to 11β-hydroxyandrostenedione (11-OHA4) and subsequently to the potent androgen 11-ketotestosterone (B164220) (11KT). nih.govoup.com This pathway highlights the adrenal gland as a significant source of active androgens, a role that was previously underestimated. nih.gov The synthesis of these 11-oxygenated androgens is critically dependent on the initial production of this compound and its subsequent metabolism.
The following table summarizes the key enzymes involved in the initial stages of 11-oxygenated androgen synthesis starting from cholesterol:
| Precursor | Enzyme | Product | Primary Location |
| Cholesterol | CYP11A1 (P450scc) | Pregnenolone | Adrenal Cortex, Gonads, Placenta |
| Pregnenolone | CYP11B1 | This compound | Adrenal Cortex |
| Pregnenolone | 17α-hydroxylase (CYP17A1) | 17-hydroxypregnenolone | Adrenal Cortex, Gonads |
| 17-hydroxypregnenolone | 3β-HSD | 17-hydroxyprogesterone | Adrenal Cortex, Gonads |
| Androstenedione (B190577) | CYP11B1 | 11β-hydroxyandrostenedione | Adrenal Cortex |
The clinical relevance of this pathway is underscored in conditions of androgen excess, such as polycystic ovary syndrome (PCOS) and congenital adrenal hyperplasia (CAH), where elevated levels of 11-oxygenated androgens have been observed. researchgate.netnih.gov In fact, in some patient cohorts, 11-oxygenated androgens represent the majority of circulating androgens. researchgate.net
Modulatory Effects on Glucocorticoid and Mineralocorticoid Receptor Activation (Mechanistic Studies)
The direct interaction of this compound with glucocorticoid (GR) and mineralocorticoid receptors (MR) is an area of ongoing investigation. While its downstream metabolites, such as cortisol (a potent GR agonist) and aldosterone (B195564) (a potent MR agonist), have well-characterized receptor interactions, the specific effects of this compound itself are less clear.
Current research has not definitively established significant direct binding or activation of GR and MR by this compound at physiological concentrations. Instead, its primary influence on these receptor systems appears to be indirect, through its role as a precursor to more active steroid hormones. For instance, the conversion of this compound to downstream glucocorticoids would ultimately lead to GR activation.
However, the enzyme that produces this compound, CYP11B1, and the enzymes that metabolize it are crucial in regulating the availability of ligands for GR and MR. The enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) protects the MR from being overwhelmed by glucocorticoids by converting active cortisol to inactive cortisone (B1669442). nih.govnih.gov The interplay between the synthesis and metabolism of 11-hydroxylated steroids, including this compound, is therefore critical in determining the net effect on glucocorticoid and mineralocorticoid signaling.
Further research, including direct binding affinity assays and functional studies, is required to elucidate any potential direct modulatory role of this compound on GR and MR.
Contribution to Neurosteroidogenesis and Central Nervous System Function in Research Models
This compound is classified as a neurosteroid, meaning it is synthesized within the central nervous system (CNS) and can modulate neuronal function. nih.gov The brain possesses the necessary enzymatic machinery, including CYP11B1, to produce 11-hydroxylated steroids locally. nih.gov
Research in animal models suggests that neurosteroids play a crucial role in various CNS processes, including mood, memory, and neuronal survival. nih.gov While the specific functions of this compound in the brain are still being unraveled, its presence suggests a potential role in modulating neuronal excitability and plasticity.
In vitro studies on neuronal and glial cells have shown that the machinery for producing and metabolizing 11-hydroxylated steroids is present, indicating a potential for localized action within specific brain regions. nih.gov For instance, 11β-HSD1, an enzyme that can interconvert active and inactive glucocorticoids, is widely distributed in the CNS and has been implicated in cognitive function and the stress response. nih.gov The metabolism of this compound and its derivatives within the brain could therefore influence these processes.
A related neurosteroid, 7α-hydroxypregnenolone, has been shown to stimulate locomotor activity in newts by acting on the dopaminergic system, suggesting that hydroxylated pregnenolone derivatives can have significant behavioral effects. nih.govdoaj.org While direct evidence for this compound is still emerging, these findings support the hypothesis that it may have distinct neuromodulatory functions.
Comparative Biochemical Studies with Other Steroid Intermediates
To understand the unique role of this compound, it is useful to compare its biochemical properties and metabolic fate with other key steroid intermediates.
| Steroid Intermediate | Primary Synthesizing Enzyme | Primary Downstream Products | Key Role |
| This compound | CYP11B1 | 11-oxygenated androgens (e.g., 11-ketotestosterone) | Precursor to a distinct class of adrenal androgens. |
| Pregnenolone | CYP11A1 (P450scc) | Progesterone (B1679170), 17-hydroxypregnenolone, DHEA | The common precursor to all major classes of steroid hormones. |
| 17-hydroxypregnenolone | CYP17A1 | 17-hydroxyprogesterone, DHEA | A key branch point towards glucocorticoid and androgen synthesis. taylorandfrancis.com |
| Dehydroepiandrosterone (B1670201) (DHEA) | CYP17A1 | Androstenedione, Testosterone (B1683101) | A major adrenal androgen precursor. |
A key distinguishing feature of this compound is its origin from the action of CYP11B1 on pregnenolone, leading specifically into the 11-oxygenated androgen pathway. In contrast, pregnenolone is the universal precursor for all steroidogenic pathways, and 17-hydroxypregnenolone is a critical node directing synthesis towards either glucocorticoids or androgens.
The enzymatic kinetics of these conversions are crucial. While detailed comparative kinetic data for CYP11B1 acting on pregnenolone versus other substrates in human tissues is limited, studies on related enzymes and in different species provide some insights. For example, studies on congenital adrenal hyperplasia due to 11β-hydroxylase deficiency reveal the consequences of impaired conversion of its substrates, leading to the accumulation of precursors and altered steroid profiles. nih.gov
The development of advanced analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), has been instrumental in allowing for the simultaneous measurement of these various steroid intermediates, providing a more comprehensive picture of the complex interplay within steroidogenic pathways. mdpi.com
Future Research Directions in Steroid Biochemistry and Enzyme Function
The growing recognition of this compound and the 11-oxygenated androgen pathway opens up several exciting avenues for future research.
Elucidating Direct Receptor Interactions: A primary focus should be on conducting definitive studies to determine the binding affinity and functional activity of this compound at the glucocorticoid and mineralocorticoid receptors. This will clarify whether it has any direct modulatory roles independent of its conversion to other steroids.
Mapping CNS Functions: Further investigation into the specific roles of this compound in the central nervous system is warranted. This includes using advanced neurobiological techniques in animal models to understand its effects on neuronal circuits, behavior, and its potential involvement in neurological and psychiatric disorders.
Detailed Enzymatic Characterization: Comprehensive kinetic studies of human CYP11B1 with pregnenolone and its analogs are needed to better understand the efficiency and regulation of this important metabolic step. This includes exploring the factors that influence the substrate specificity of CYP11B1.
Clinical and Diagnostic Potential: Continued research into the clinical utility of measuring this compound and its downstream metabolites is crucial. This could lead to improved diagnostic markers for disorders of androgen excess and a better understanding of adrenal function in various physiological and pathological states.
Exploring Novel Signaling Pathways: The possibility that this compound may have as-yet-undiscovered signaling pathways or receptors, similar to other neurosteroids, should be explored. This could reveal novel mechanisms of steroid hormone action.
Q & A
Q. Tables for Key Data Comparison
| Analytical Method | Sensitivity (LOD) | Specificity (Cross-Reactivity) | Throughput | Reference |
|---|---|---|---|---|
| LC-MS/MS | 0.1 ng/mL | <2% (vs. 17-OH pregnenolone) | Low | |
| ELISA | 1.5 ng/mL | <5% (vs. cortisol) | High |
| CYP11B1 Mutation | Catalytic Efficiency (kcat/Km) | Clinical Phenotype | Reference |
|---|---|---|---|
| R384W | 45% of wild-type | Adrenal hyperplasia | |
| L451P | Undetectable | Hypocortisolism |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
